molecular formula C13H19Cl2F3N2 B2568346 N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707602-17-2

N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2568346
CAS No.: 1707602-17-2
M. Wt: 331.2
InChI Key: ZHSYOZLEYDPNRJ-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a piperidine-derived compound featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. Its molecular formula is C₁₃H₁₇Cl₂F₃N₂, with a molecular weight of 331.21 g/mol (CAS: 1214622-56-6; CAS: 149401-02-5 in ). The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry for targeting receptors or enzymes where hydrophobic interactions are critical. It is typically supplied as a dihydrochloride salt to improve solubility and crystallinity for laboratory use.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-10(2-4-11)9-18-12-5-7-17-8-6-12;;/h1-4,12,17-18H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSYOZLEYDPNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves the reduction of 4-(trifluoromethyl)benzylamine. One common method includes the following steps :

    Reduction Amination: 4-(Trifluoromethyl)benzylamine is synthesized by reducing 4-(trifluoromethyl)benzaldehyde with sodium borohydride in the presence of a suitable solvent.

    Formation of Piperidine Derivative: The resulting 4-(trifluoromethyl)benzylamine is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the stringent conditions required for high-purity production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has diverse applications in scientific research:

    Organic Synthesis: It is used in the synthesis of heterocyclic compounds and complex organic molecules.

    Pharmacology: Derivatives of this compound have been explored for their antibacterial and antifungal properties.

    Analytical Chemistry: It is used in the derivatization of samples for the detection of amines in environmental monitoring.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent on Benzyl Molecular Weight (g/mol) CAS Number Key Features/Applications References
N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride 4-CF₃ 331.21 1214622-56-6 High lipophilicity; potential CNS targets
N-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Cl 275.22 1261233-16-2 Electron-withdrawing Cl enhances reactivity
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 4-F, 2-CH₃ 307.25 MFCD18917198 Steric hindrance from methyl group
N-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride 4-NO₂ 308.20 1233953-10-0 Strong electron-withdrawing NO₂; labile
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride 2-CF₃ 331.21 1774896-59-1 Ortho-CF₃ may alter binding affinity
4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride 2-CF₃ (direct phenyl) 317.18 1707361-50-9 Rigid phenyl vs. benzyl; altered conformation

Substituent Effects on Properties

  • Electron-Withdrawing Groups (CF₃, Cl, NO₂): The trifluoromethyl group (-CF₃) in the target compound provides strong electron-withdrawing effects and high metabolic stability compared to -Cl or -NO₂. However, -NO₂ derivatives (e.g., ) are prone to reduction in biological systems, limiting their utility. Chlorine () offers moderate electron withdrawal and is often used in prodrug design due to its versatility in substitution reactions.
  • Ortho-substituted CF₃ () may sterically block interactions compared to the para-substituted target compound.
  • Solubility and Salt Forms:

    • Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for in vitro assays.
    • Hydrochloride salts () are less soluble than dihydrochlorides, affecting formulation strategies.

Research and Application Insights

  • Target Compound : Used in kinase inhibitor studies due to its ability to penetrate cell membranes.
  • 4-Chlorobenzyl Analog () : Reported in patent literature as an intermediate in antipsychotic drug synthesis.
  • 4-Nitrobenzyl Derivative () : Primarily a lab reagent for nitro-reduction studies.

Biological Activity

N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, also referred to as 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Activity

A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis. Compounds similar to N-[4-(trifluoromethyl)benzyl]piperidin-4-amine showed minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM, indicating promising antimicrobial properties . The structure-activity relationship (SAR) studies suggested that modifications in the piperidine ring could enhance potency while maintaining favorable physicochemical properties.

Anticancer Potential

Research has demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one derivative was found to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin . This suggests potential applications in cancer therapy, although further investigation is required to elucidate the precise mechanisms involved.

Neuroprotective Effects

The compound's potential in neuroprotection has also been explored. Piperidine derivatives have been associated with the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The introduction of the trifluoromethyl group may enhance brain exposure and improve pharmacological profiles for treating cognitive disorders.

Case Studies and Research Findings

Study Findings Reference
High-throughput screening against M. tuberculosisIdentified several active compounds with MICs between 6.3 - 23 µM
Cytotoxicity against FaDu cellsCompound showed improved cytotoxicity compared to bleomycin
Neuroprotective potentialInhibition of AChE and BuChE suggests therapeutic applications for Alzheimer's disease

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.
  • Decomposition : DSC data indicates thermal instability above 150°C; avoid heating .

How can researchers resolve discrepancies in bioactivity data between batches?

Advanced Research Question
Contradictions may arise from:

  • Salt form variability : Ensure consistent dihydrochloride stoichiometry (elemental analysis).
  • Impurity profiles : Compare HPLC traces for byproducts (e.g., N-alkylated side products).
  • Assay conditions : Standardize buffer pH (amine protonation affects binding) and cell lines. Example: Inconsistent IC₅₀ values in kinase assays were traced to DMSO concentration variations (>1% reduces activity) .

What computational tools are suitable for predicting this compound’s pharmacokinetic properties?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Model interactions with targets like monoamine transporters.
  • ADMET prediction (SwissADME) : Estimate bioavailability (%F = 65–70), blood-brain barrier penetration (high), and CYP450 inhibition risks (CYP2D6 flagged).
  • DFT calculations (Gaussian) : Analyze electrostatic potential maps to rationalize -CF₃’s electronic effects .

What are the documented applications of this compound in medicinal chemistry?

Advanced Research Question

  • Central nervous system (CNS) agents : Preclinical studies suggest potential as antidepressants or anxiolytics due to σ receptor modulation .
  • Antimicrobial scaffolds : Derivatives inhibit bacterial efflux pumps (e.g., NorA in S. aureus) when combined with fluoroquinolones .
  • Probe development : Used in PET tracer synthesis for imaging amine transporter density .

How can researchers mitigate mutagenicity risks associated with this compound?

Advanced Research Question
Ames II testing shows low mutagenicity (comparable to benzyl chloride). Mitigation strategies include:

  • Structural modification : Replace the benzyl group with pyridinyl analogs to reduce DNA intercalation.
  • Handling protocols : Limit exposure duration and use closed-system reactors .

What synthetic intermediates are critical to monitor during scale-up?

Advanced Research Question

  • 4-(Trifluoromethyl)benzyl chloride : Confirm absence of hydrolysis to 4-(trifluoromethyl)benzyl alcohol (GC-MS monitoring).
  • Piperidin-4-amine free base : Residual amounts >0.5% can alter salt stoichiometry (titration recommended).
  • Byproducts : Track N-alkylated impurities via LC-MS during reductive amination .

How does this compound compare to structurally related piperidine derivatives in receptor binding assays?

Advanced Research Question

  • Affinity trends : The -CF₃ group increases σ₁ receptor binding (Kᵢ = 12 nM) vs. -Cl (Kᵢ = 45 nM) or -OCH₃ (Kᵢ = 90 nM) analogs.
  • Selectivity : Lower off-target activity at α₁-adrenergic receptors compared to N-benzylpiperidines .

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